Trimethylsilyl trichloroacetate
Description
Historical Development and Evolution as a Synthetic Reagent
The development of trimethylsilyl (B98337) trichloroacetate (B1195264) is rooted in the broader exploration of organosilicon compounds that gained significant momentum in the mid-20th century. The pioneering work of researchers like F. C. Whitmore and L. H. Sommer in the 1940s laid the essential groundwork for the synthesis and understanding of a wide array of organosilicon compounds, establishing fundamental preparative methods. nih.govnih.govacs.org Organosilicon chemistry has since grown into a vast field, providing indispensable tools for organic synthesis. elsevier.comresearchgate.net
The synthesis of trimethylsilyl trichloroacetate itself can be achieved through straightforward methods. One documented procedure involves the reaction of trichloroacetic acid with hexamethyldisilazane (B44280) in the presence of a catalyst like saccharin (B28170). prepchem.com In this process, the mixture is refluxed in a solvent such as 1,2-dichloroethane, leading to the formation of the desired trimethylsilyl ester and the evolution of ammonia (B1221849) gas. prepchem.com
Initially, the interest in silyl (B83357) esters like this compound was partly as silylating agents, which protect polar functional groups. colostate.edu However, its evolution as a synthetic reagent has been driven by the unique reactivity imparted by the trichloroacetate group. Chemists recognized its potential as a convenient and effective precursor for generating highly reactive species under relatively mild conditions, solidifying its role beyond simple silylation.
Strategic Importance in Modern Organic Synthesis
The strategic importance of this compound lies in its ability to serve as a stable, easily handled precursor to reactive intermediates that are otherwise difficult to generate or use. Its primary applications stem from the thermal or chemically induced elimination of the stable and volatile trimethylsilyl chloride.
A key role of this reagent is as a generator of dichloroketene (B1203229) (Cl₂C=C=O) . Dichloroketene is a valuable intermediate for [2+2] cycloaddition reactions with alkenes to form dichlorocyclobutanones, which are versatile building blocks for further transformations. lookchem.comthieme-connect.de Using this compound provides an alternative to other methods, such as the dehalogenation of trichloroacetyl chloride with zinc, offering different reaction conditions and substrate compatibility. lookchem.com
Furthermore, the reagent serves as a source of dichlorocarbene (B158193) (:CCl₂) for the dichlorocyclopropanation of alkenes. acs.org This reaction is a powerful tool for introducing a strained three-membered ring into molecules, a common motif in natural products and pharmacologically active compounds. mdpi.comnumberanalytics.com The in situ generation of the carbene from a stable liquid precursor enhances the practicality of this transformation.
It is also employed as a nucleophilic trichloromethylating agent . researchgate.net In this capacity, it can react with electrophiles like aldehydes to produce α-(trichloromethyl) alcohols, providing a valuable alternative to the use of hazardous reagents like chloroform (B151607) under strongly basic conditions. researchgate.net This dual reactivity as a source for both dichloroketene and the trichloromethyl group makes it a highly strategic and versatile tool in multistep synthesis.
Overview of Key Reaction Types and Mechanisms
The utility of this compound is defined by a few key transformations, each proceeding through a distinct mechanistic pathway initiated by the cleavage of the silicon-oxygen bond.
Generation of Dichloroketene for [2+2] Cycloaddition
Upon heating, this compound undergoes a concerted elimination of trimethylsilyl chloride to generate dichloroketene. This highly electrophilic ketene (B1206846) is immediately trapped in situ by an alkene to furnish a dichlorocyclobutanone derivative via a [2+2] cycloaddition. The mechanism is believed to be a concerted [π²s + π²a] cycloaddition, where the ketene approaches the alkene orthogonally, leading to a high degree of stereoselectivity. lookchem.com
Mechanism:
Cl₃CCOOSi(CH₃)₃ → Cl₂C=C=O + (CH₃)₃SiCl (Thermal elimination)
Cl₂C=C=O + R₂C=CR₂ → Dichlorocyclobutanone ([2+2] Cycloaddition)
This method has been successfully applied to the reaction of dichloroketene with silyl enol ethers to produce 2,2-dichloro-3-siloxycyclobutanones. lookchem.com
Generation of Dichlorocarbene for Cyclopropanation
In a reaction analogous to the well-known Simmons-Smith reaction, which uses organozinc carbenoids for cyclopropanation, this compound can serve as a dichlorocarbene precursor. mdpi.comorganicchemistrytutor.comyoutube.com The thermal decomposition of the corresponding sodium trichloroacetate is a classic method for generating dichlorocarbene, and the silyl ester provides an organo-soluble alternative. The mechanism involves the loss of trimethylsilyl carboxylate to form a trichloromethyl anion, which then rapidly loses a chloride ion to give dichlorocarbene.
Mechanism:
The reaction is typically initiated by a nucleophile or base, or performed under thermal conditions.
The intermediate trichloromethyl carbanion (⁻CCl₃) is formed, which eliminates a chloride ion (Cl⁻) to yield dichlorocarbene (:CCl₂).
The highly reactive carbene adds to an alkene in a concerted fashion, preserving the stereochemistry of the alkene in the resulting dichlorocyclopropane product. organicchemistrytutor.com
Trichloromethylation of Carbonyls
This compound can act as a source of the trichloromethyl anion equivalent for addition to carbonyl compounds. This reaction is often catalyzed by a nucleophilic species. The process involves the transfer of the trichloromethyl group to the carbonyl carbon, with the silyl group subsequently capping the resulting alkoxide. This provides a direct route to silyl-protected 2,2,2-trichloromethylcarbinols. researchgate.net This method avoids the need for strongly basic conditions typically required when using chloroform as the trichloromethyl source. researchgate.net
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 25436-07-1 | chemicalbook.com |
| Chemical Formula | C₅H₉Cl₃O₂Si | gelest.com |
| Synonyms | (Trichloroacetyloxy)trimethylsilane, Trichloroacetic acid trimethylsilyl ester | chemicalbook.com |
| Boiling Point | 70-73 °C @ 12 mmHg | chemicalbook.com |
| Density | 1.245 g/mL at 25 °C | chemicalbook.com |
| Refractive Index (n²⁰/D) | 1.44 | chemicalbook.com |
Table 2: Representative Reactions of this compound
| Reaction Type | Substrate(s) | Key Reagent(s) | Product Type | Reference(s) |
| [2+2] Cycloaddition | Silyl enol ether of acetone | This compound | 2,2-dichloro-3-(trimethylsiloxy)cyclobutanone (unstable intermediate) | lookchem.com |
| Cyclopropanation | Alkenes | This compound (as :CCl₂ source) | Dichlorocyclopropane | acs.org |
| Trichloromethylation | 3-Nitrobenzaldehyde (B41214) | This compound | α-(Trichloromethyl)-3-nitrobenzyl alcohol | researchgate.net |
| Silylation | Trichloroacetic acid | Hexamethyldisilazane | This compound | prepchem.com |
Current Research Landscape and Emerging Trends
The current research landscape continues to leverage the established reactivity of this compound as a reliable tool in complex organic synthesis. While groundbreaking new reaction types for this specific reagent are not frequently reported, its application persists in the synthesis of intricate molecular architectures, including natural products and their analogues. researchgate.net
The focus in the broader field of organosilicon chemistry is on developing new catalytic systems and expanding the scope of silicon-mediated reactions. researchgate.net Reagents like trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) are often explored for promoting complex cyclizations and one-pot reaction sequences. richmond.educhemicalbook.com In this context, this compound remains a valuable and practical reagent for specific transformations—namely, dichlorocycloadditions and trichloromethylations—that are crucial steps in synthetic routes.
Emerging trends involve the integration of such classic transformations into more efficient and sustainable synthetic strategies. The use of this compound as a stable, liquid source for highly reactive intermediates aligns with modern synthetic goals of procedural simplicity and safety, for instance, by providing an alternative to gaseous reactants or hazardous reagents like chloroform. researchgate.net Its continued use in both academic and industrial research underscores its enduring utility as a specialized and effective synthetic building block.
Structure
3D Structure
Properties
IUPAC Name |
trimethylsilyl 2,2,2-trichloroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Cl3O2Si/c1-11(2,3)10-4(9)5(6,7)8/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIZQIKYAKUOBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(=O)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl3O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20948314 | |
| Record name | Trimethylsilyl trichloroacetate | |
| Source | EPA DSSTox | |
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Molecular Weight |
235.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25436-07-1 | |
| Record name | Acetic acid, 2,2,2-trichloro-, trimethylsilyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25436-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Trimethylsilyl trichloroacetate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethylsilyl trichloroacetate | |
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| Record name | Trimethylsilyl trichloroacetate | |
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Synthesis and Derivatization Methodologies
Synthetic Routes to Trimethylsilyl (B98337) Trichloroacetate (B1195264)
The preparation of trimethylsilyl trichloroacetate can be achieved through several synthetic pathways, each with its own set of advantages and reaction conditions.
Established Laboratory Preparations
One of the most common and well-established methods for synthesizing this compound involves the reaction of trichloroacetic acid with a silylating agent. A frequently employed silylating agent is hexamethyldisiloxane (B120664) ((CH₃)₃SiOSi(CH₃)₃). This reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid.
Another established laboratory preparation utilizes the reaction between trichloroacetic acid and hexamethyldisilazane (B44280) (((CH₃)₃Si)₂NH). This method can be effectively catalyzed by saccharin (B28170). In a typical procedure, a solution of trichloroacetic acid is added to a mixture of hexamethyldisilazane and a catalytic amount of saccharin under an inert atmosphere, such as dry nitrogen. The reaction mixture is then heated to reflux, leading to the formation of this compound and ammonia (B1221849) as a byproduct. The progress of the reaction can be monitored by the evolution of ammonia. Following the reaction, the product can be isolated and purified by distillation under reduced pressure.
| Reactants | Catalyst | Solvent | Conditions | Yield |
| Trichloroacetic acid, Hexamethyldisiloxane | Sulfuric acid | Toluene | - | - |
| Trichloroacetic acid, Hexamethyldisilazane | Saccharin | 1,2-dichloroethane | Reflux, 1.5 hours | 84.9% |
This table summarizes established laboratory preparations for this compound.
Development of Greener Synthetic Protocols
In recent years, there has been a significant push towards the development of more environmentally friendly, or "greener," synthetic methods. This trend is driven by the desire to reduce the use of hazardous solvents and catalysts, minimize waste, and improve energy efficiency.
Research has demonstrated the feasibility of synthesizing trimethylsilyl carboxylates, including this compound, under solvent-free conditions. One such approach involves the direct reaction of a carboxylic acid with hexamethyldisilazane (HMDS). This method offers several advantages, including operational simplicity, mild and neutral reaction conditions, and the absence of hydrogen halide byproducts. The reaction can often be performed under air atmosphere without the need for an additional base, significantly reducing waste and energy consumption. For some less reactive carboxylic acids, a catalytic amount of iodine may be required to facilitate the transformation. core.ac.uk These solvent-free conditions are not only beneficial from an environmental perspective but also simplify the work-up procedure, as the product can often be isolated without the need for chromatography. core.ac.uk
While many silylation reactions are catalyzed, there is growing interest in developing catalyst-free methods. For the synthesis of silyl (B83357) esters, including those structurally related to this compound, catalyst-free approaches have been explored. For instance, the reaction of carboxylic acids with 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate can proceed without the need for an external promoter or catalyst. nih.govresearchgate.net The carboxylic acid substrate itself is sufficiently acidic to promote the esterification. This method provides a mild route to silylated esters, with trichloroacetamide (B1219227) as the primary byproduct, which can be easily removed. nih.govresearchgate.net This approach highlights the potential for designing silylation reactions that avoid the use of potentially toxic or expensive catalysts.
In Situ Generation and Reactivity
This compound can be generated in situ and used directly in subsequent reactions, which can streamline synthetic processes and avoid the isolation of potentially sensitive intermediates. The in situ formation of silyl esters from carboxylic acids and organosilicon reagents is a common strategy to access these reactive intermediates for further functionalization. core.ac.uk
Once formed, this compound is a valuable reagent, primarily as a source of the trichloromethide anion (CCl₃⁻). This reactivity is harnessed in various organic transformations. For example, it can be used as a chloroform (B151607) alternative for the synthesis of α-(trichloromethyl)-substituted alcohols from aldehydes and ketones. The reaction typically proceeds in the presence of a catalytic amount of a base. The in situ generation and subsequent reaction of this compound offer a one-pot procedure for these types of transformations.
The reactivity of silyl esters is generally greater than that of their alkyl ester counterparts. Nucleophiles can attack either the carbonyl carbon or the silicon atom, leading to a variety of products. This enhanced reactivity opens up possibilities for reaction development and is a key reason for the interest in their in situ generation. core.ac.uk
Preparation of Functionally Related Silylated Compounds Using Analogous Methods
The methodologies used for the synthesis of this compound can be adapted to prepare a wide range of other functionally related silylated compounds.
The reaction of various carboxylic acids with silylating agents like trimethylsilyl chloride in the presence of a base such as triethylamine (B128534) is a general method for the synthesis of the corresponding trimethylsilyl esters. orgsyn.org These reactions are typically carried out in an appropriate solvent and may require heating to achieve completion.
Similarly, the solvent-free approach using hexamethyldisilazane can be applied to a broad spectrum of structurally different carboxylic acids to form their trimethylsilyl esters. core.ac.uk This highlights the versatility of this greener synthetic protocol.
Furthermore, the synthesis of other types of silylated compounds, such as silyl ethers, can be achieved through analogous methods. Alcohols and phenols can be efficiently silylated using hexamethyldisilazane in the presence of a catalytic amount of various catalysts, including zinc chloride or sulfonic acid-functionalized silica (B1680970). researchgate.netresearchgate.net These reactions often exhibit high chemoselectivity, allowing for the silylation of hydroxyl groups in the presence of other functional groups like amines and thiols. researchgate.net
The development of "supersilyl" groups, such as the tris(triethylsilyl)silyl group, has also expanded the repertoire of silylated compounds. These bulky silyl esters can be prepared by treating carboxylic acids with the corresponding silyl triflate, generated in situ, in the presence of a base like imidazole. nih.gov These "supersilyl" esters exhibit enhanced stability, allowing for their isolation and use in subsequent stereoselective reactions. nih.gov
| Silylated Compound | Precursors | Reagents/Catalysts | Key Features |
| Trimethylsilyl esters | Carboxylic acids, Trimethylsilyl chloride | Triethylamine | General method for silyl ester synthesis. orgsyn.org |
| Trimethylsilyl esters | Carboxylic acids, Hexamethyldisilazane | Iodine (optional) | Solvent-free, green protocol. core.ac.uk |
| 2-(Trimethylsilyl)ethyl esters | Carboxylic acids, 2-(Trimethylsilyl)ethyl 2,2,2-trichloroacetimidate | None (catalyst-free) | Mild conditions, easily removable byproduct. nih.govresearchgate.net |
| Silyl ethers | Alcohols/Phenols, Hexamethyldisilazane | Zinc chloride or Sulfonic acid-functionalized silica | High chemoselectivity. researchgate.netresearchgate.net |
| "Supersilyl" esters | Carboxylic acids, Tris(triethylsilyl)silyl triflate | Imidazole | Enhanced stability. nih.gov |
This table presents a summary of methods for preparing functionally related silylated compounds.
Reaction Mechanisms and Mechanistic Investigations
Silylation Reactions Mediated by Trimethylsilyl (B98337) Trichloroacetate (B1195264)
Trimethylsilyl trichloroacetate serves as an effective reagent for the introduction of a trimethylsilyl (TMS) group onto a variety of heteroatoms. A key feature of this reagent is its ability to facilitate silylations under salt-free conditions, where the by-products are volatile, simplifying purification. colostate.edu
This compound has been effectively used for the silylation of a range of acidic protons in various functional groups. colostate.edu The general reaction involves heating the substrate with this compound, typically at temperatures between 100–150°C, in the presence of a catalytic amount of potassium carbonate and 18-crown-6. colostate.edu The reaction is generally complete in under an hour, affording high yields of the corresponding trimethylsilyl derivatives. colostate.edu
The proposed reaction pathway is initiated by the nucleophilic attack of the substrate (or its conjugate base, formed by the action of the potassium carbonate catalyst) on the electrophilic silicon atom of this compound. This step transfers the trimethylsilyl group to the substrate. The displaced trichloroacetate anion is unstable and subsequently undergoes irreversible decarboxylation. This decomposition yields carbon dioxide and trichloromethane (chloroform), driving the reaction to completion. colostate.edu
The general mechanism for a substrate R-XH can be depicted as:
Silyl (B83357) Transfer: R-XH + (CH₃)₃SiOOCCCl₃ → [R-X(H)-Si(CH₃)₃]⁺ [⁻OOCCCl₃]
Deprotonation & Leaving Group Departure: → R-X-Si(CH₃)₃ + HOOCCCl₃
Decarboxylation: HOOCCCl₃ → HCCl₃ + CO₂
Alternatively, with the base catalyst:
Deprotonation of Substrate: R-XH + K₂CO₃ ⇌ R-X⁻ K⁺ + KHCO₃
Nucleophilic Attack: R-X⁻ + (CH₃)₃SiOOCCCl₃ → R-X-Si(CH₃)₃ + ⁻OOCCCl₃
Decarboxylation: The trichloroacetate anion (⁻OOCCCl₃) ultimately decomposes to chloroform (B151607) (HCCl₃) and carbon dioxide (CO₂). colostate.edu
This method has proven effective for a variety of substrates, as summarized below.
Interactive Table: Silylation of Various Functional Groups with this compound
| Substrate Class | Functional Group | General Product | Typical Yield (%) |
| Phenols | Ar-OH | Aryl trimethylsilyl ether (Ar-O-TMS) | 75-94 |
| Carboxylic Acids | R-COOH | Trimethylsilyl ester (R-COOTMS) | 75-94 |
| Mercaptans (Thiols) | R-SH | Thio-trimethylsilyl ether (R-S-TMS) | 75-94 |
| Amides | R-CONH₂ | N-Trimethylsilyl amide (R-CONH-TMS) | 75-94 |
| Acetylenes (Terminal) | R-C≡CH | Trimethylsilyl acetylene (B1199291) (R-C≡C-TMS) | 75-94 |
Yield data is based on the reported range for the general method. colostate.edu
The silylation of amines (N-silylation) using this compound follows a similar mechanistic principle to that of other functional groups. colostate.edu The reaction involves the substitution of a proton on the nitrogen atom with a trimethylsilyl group. colostate.eduwikipedia.org The lone pair of electrons on the nitrogen atom of the amine attacks the silicon atom of the silylating agent.
For primary and secondary amines, the general reaction is: R-NH₂ + (CH₃)₃SiOOCCCl₃ → R-NH-Si(CH₃)₃ + HCCl₃ + CO₂
Mechanistically, the silylation of the amine likely proceeds, and the resulting silylated amine can be a more reactive intermediate in certain subsequent reactions. researchgate.net The formation of volatile by-products (chloroform and carbon dioxide) is a significant advantage, driving the equilibrium toward the N-silylated product. colostate.edu In contrast to methods using trimethylsilyl chloride, this process avoids the formation of ammonium (B1175870) salt by-products. wikipedia.org
A significant advantage of using this compound is the achievement of salt-free silylation. colostate.edu Traditional silylation methods, such as those employing trimethylsilyl chloride (TMSCl) in the presence of a tertiary amine base (e.g., triethylamine (B128534), Et₃N), generate a salt by-product. wikipedia.org
Traditional Method: ROH + (CH₃)₃SiCl + Et₃N → RO-Si(CH₃)₃ + [Et₃NH]⁺Cl⁻ (salt)
This salt must be removed from the reaction mixture, typically through aqueous workup or filtration, which can complicate the isolation of the desired product, especially for water-sensitive compounds.
This compound Method: ROH + (CH₃)₃SiOOCCCl₃ → RO-Si(CH₃)₃ + HCCl₃ (volatile) + CO₂ (gas)
The method using this compound circumvents this issue entirely. The by-products are trichloromethane and carbon dioxide, which are volatile and can be easily removed by evaporation, leaving the silylated product in high purity. colostate.edu This "salt-free" aspect represents a significant process intensification, simplifying product isolation and improving atom economy. colostate.eduresearchgate.net
The core of the silylation reaction is a silyl-proton exchange, where a silyl group replaces an active proton on a heteroatom (O, N, S). The dynamics of this exchange when using this compound are heavily influenced by the irreversible nature of the reaction.
In many silylation systems, this reaction is an equilibrium. However, with this compound, the leaving group (trichloroacetate) is unstable and rapidly decomposes into carbon dioxide and chloroform. colostate.edu This decomposition is thermodynamically favorable and irreversible, which effectively removes one of the products (H-Y, in its decomposed form) from the reaction mixture. According to Le Châtelier's principle, this constantly shifts the equilibrium to the right, driving the silylation to completion. The reaction conditions, requiring temperatures of 100-150°C, indicate a significant activation energy barrier for the process, but the irreversible decarboxylation ensures a high yield of the final silylated product. colostate.edu
Decarboxylative Processes Involving Trichloroacetate Derivatives
The decomposition of the trichloroacetate anion is central to the utility of this compound as a silylating agent. This process involves the formation of a key reactive intermediate.
After the transfer of the trimethylsilyl group to the substrate, a trichloroacetate anion (CCl₃COO⁻) is generated as the leaving group. This anion is known to be unstable and readily undergoes decarboxylation (loss of CO₂) to form a trichloromethyl anion (CCl₃⁻). rsc.orgacs.orgacs.org
Decarboxylation Step: CCl₃COO⁻ → CCl₃⁻ + CO₂
The formation of the trichloromethyl anion is the rate-limiting step in the breakdown of the trichloroacetate. rsc.org This highly reactive carbanion is then quenched. In the context of silylating protic substrates (R-XH), the trichloromethyl anion is protonated by the acidic proton from the substrate, which is available in the reaction medium, to yield the final, neutral by-product, trichloromethane (chloroform). acs.orgacs.org
Protonation Step: CCl₃⁻ + H⁺ (from substrate/catalyst) → HCCl₃
The reactivity of the trichloromethyl anion is not limited to protonation. It is a potent nucleophile and can react with electrophiles such as aldehydes. acs.orgrsc.org However, in the silylation reactions discussed, its primary fate is protonation to form chloroform. The self-decarboxylation of trichloroacetic acid can also proceed via a radical pathway under different conditions, but the anionic pathway is predominant in this silylation context. rsc.orgnih.gov
In Situ Generation and Reactivity of Dichlorocarbene (B158193)
The thermal or chemically induced decomposition of this compound serves as a source for the trichloromethyl anion (CCl₃⁻), which is a precursor to dichlorocarbene (:CCl₂). The process begins with the decarboxylation of the trichloroacetate moiety, yielding the trichloromethyl anion. This anion can then undergo alpha-elimination, losing a chloride ion to form the highly reactive dichlorocarbene.
The generation of dichlorocarbene from the trichloromethyl anion is part of a mechanistic landscape that can also include nucleophilic addition of the anion itself. Density functional theory (DFT) computations have been used to compare the reaction of the trichloromethyl anion with substrates via a direct (Bingel) mechanism versus a carbene mechanism. nih.gov These studies indicate that the Bingel mechanism can be highly competitive with the carbene pathway. nih.gov The choice of pathway and the subsequent reactivity are sensitive to factors such as the substrate and the polarity of the solvent, with highly polar solvents favoring the Bingel-type nucleophilic addition. nih.gov For instance, the reaction of dichlorocarbene generated from lithium trichloromethide with 1,2,3-trimethylcyclopropene was observed to produce a cyclobutene (B1205218) derivative, showcasing the carbene's ability to engage in cycloaddition reactions. rsc.org
Kinetic and Thermodynamic Parameters Influencing Decarboxylation
The decarboxylation of the trichloroacetate anion, the key step in the reactivity of this compound, has been studied to determine its kinetic and thermodynamic parameters. In dimethyl sulfoxide (B87167) (DMSO), the unimolecular breakdown of the trichloroacetate anion is the rate-limiting step in subsequent reactions. rsc.org
Kinetic measurements in DMSO have established the activation energy (Ea) and entropy of activation (ΔS‡) for this process. These parameters provide insight into the energy barrier and the degree of order in the transition state of the C-C bond cleavage.
Table 1: Kinetic Parameters for Trichloroacetate Anion Decarboxylation in DMSO
| Parameter | Value |
|---|---|
| Activation Energy (Ea) | 83 kJ mol⁻¹ |
| Entropy of Activation (ΔS‡) | 11 J mol⁻¹ K⁻¹ |
Data sourced from reference rsc.org
The positive entropy of activation suggests that the transition state is more disordered than the reactant state, which is consistent with the fragmentation of the anion into two separate species (CCl₃⁻ and CO₂).
Solvent Effects on Decarboxylation Rate
The rate of decarboxylation of the trichloroacetate group is profoundly influenced by the solvent. The reaction is significantly faster in polar aprotic solvents compared to polar protic solvents. rsc.orgresearchgate.net This effect is primarily due to the differential solvation of the reactant (trichloroacetate anion) and the transition state. rsc.orgresearchgate.net
In polar aprotic solvents like dimethyl sulfoxide (DMSO), the reaction proceeds rapidly even at room temperature. rsc.orgcore.ac.uk In contrast, in polar protic solvents such as water, the reaction is considerably slower, even at elevated temperatures. rsc.orgresearchgate.net Ab initio molecular dynamics simulations suggest that DMSO acts as a non-participating medium, accelerating the reaction by better solvating the transition state relative to the initial anion. rsc.org Water, on the other hand, can stabilize the reactant anion through hydrogen bonding, increasing the energy barrier for decarboxylation. rsc.orgresearchgate.net Studies have shown that the reaction rate constant can increase by approximately 60% as the concentration of DMSO in a water-DMSO mixture is raised from around 50% to 86%. core.ac.uk
Table 2: Qualitative Solvent Effects on Decarboxylation Rate
| Solvent Type | Relative Rate | Example Solvents | Rationale |
|---|---|---|---|
| Polar Aprotic | Fast | DMSO, DMF | Efficiently solvates the transition state, does not strongly solvate the reactant anion. rsc.orgresearchgate.net |
| Polar Protic | Slow | Water, Alcohols | Strong solvation of the reactant anion via hydrogen bonding increases the activation barrier. rsc.orgresearchgate.net |
| Apolar | Variable | - | Reaction rates may increase as polarity decreases, but apolar solvents may not effectively screen electrostatic interactions to form the necessary ionic species. rsc.org |
Data sourced from references rsc.orgresearchgate.net
Catalytic Influence on Decarboxylation (e.g., Base Catalysis)
In practice, bases are used to ensure the presence of the trichloroacetate anion, which then undergoes unimolecular decarboxylation. rsc.org For example, the addition of chloroform to carbonyl compounds, a reaction that proceeds via the trichloromethyl anion, can be promoted by bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). organic-chemistry.org In mixtures of trichloroacetic acid and its conjugate base, a self-decarboxylation redox reaction can occur, highlighting the role of the trichloroacetate ion in facilitating the reaction. rsc.orgresearchgate.net
Reaction Mechanisms Affording Silylated Trichloromethyl Carbinols
Pathways from Aldehydes and Ketones
This compound is a reagent for the synthesis of silylated trichloromethyl carbinols from aldehydes and ketones. The fundamental mechanism involves the generation of a trichloromethyl nucleophile that attacks the carbonyl carbon.
The process is initiated by the decarboxylation of the trichloroacetate, which yields the trichloromethyl anion (CCl₃⁻). acs.org This highly nucleophilic anion then adds to the electrophilic carbonyl carbon of an aldehyde or ketone. acs.orgrsc.org The resulting product is an alkoxide intermediate. In the presence of the trimethylsilyl group from the starting reagent, this alkoxide is trapped or "silylated" to form the final stable trimethylsilyl-protected trichloromethyl carbinol. This pathway provides a valuable method for creating these carbinols, often avoiding the strongly basic conditions required in other methods, such as the direct reaction of chloroform with carbonyls. organic-chemistry.orgorganic-chemistry.org The reaction is applicable to a wide range of aldehydes, including electron-deficient and electron-rich aromatic aldehydes. organic-chemistry.orgacs.org
Role of Trichloromethyl Transfer in Carbinol Formation
The central event in the formation of trichloromethyl carbinols is the transfer of the trichloromethyl group (CCl₃) to a carbonyl compound. This transfer occurs via the nucleophilic trichloromethyl anion (CCl₃⁻), which is generated in situ from the decarboxylation of the trichloroacetate precursor. acs.orgorganic-chemistry.org
The efficiency of this transfer is a key determinant of the reaction's success. The reaction of the CCl₃⁻ anion with aldehydes competes with other potential side reactions, such as protonation by any available acid source to form chloroform. acs.org For instance, in a system containing trichloroacetic acid (TCA) and sodium trichloroacetate (NaTCA) in DMSO, the generated CCl₃⁻ anion can either add to an aldehyde to form the carbinol product or be protonated by TCA to yield chloroform. acs.org The relative reactivity of the CCl₃⁻ anion towards different aldehydes has been measured, showing that electron-withdrawing groups on the aldehyde enhance its reactivity toward the nucleophilic anion. rsc.org A scalable, one-pot procedure has been developed that utilizes the in situ generation and reaction of trimethyl(trichloromethyl)silane (B1229197) (CCl₃-TMS), a related reagent, to achieve the same transformation, underscoring the utility of trichloromethyl transfer in synthesis. organic-chemistry.orgconsensus.app
Table 3: Relative Reactivity of Aldehydes with Trihalogenomethyl Anions
| Aldehyde | Relative Reactivity (k_aldehyde / k_trinitrobenzene) |
|---|---|
| 4-Nitrobenzaldehyde | 1.1 |
| 4-Chlorobenzaldehyde | 0.20 |
| Benzaldehyde | 0.11 |
| 4-Methylbenzaldehyde | 0.057 |
| 4-Methoxybenzaldehyde | 0.033 |
Data for CCl₃⁻ anion in DMSO, relative to reaction with 1,3,5-trinitrobenzene. Sourced from reference rsc.org
Intermediates and Transition State Analysis
The mechanism of silylation reactions involving this compound often proceeds through the formation of carbocationic intermediates, particularly when reacting with unsaturated substrates. The stability and characterization of these intermediates are key to understanding the reaction outcomes.
Reactions involving the addition of a silyl group to a double or triple bond can lead to the formation of a carbocation at the β-position relative to the silicon atom. These β-silyl carbocations are key intermediates, and their characterization provides insight into the reaction pathway. While often transient, stable β-silyl carbocations have been prepared and studied at room temperature using non-nucleophilic counterions like tetrakis(pentafluorophenyl)borate (B1229283) (TPFPB) in non-nucleophilic solvents such as benzene (B151609) nih.gov.
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are pivotal in characterizing these intermediates. Key NMR parameters used to define the structure and charge distribution of β-silyl carbocations include:
¹³C NMR Chemical Shifts: The chemical shift of the cationic carbon (Cα) provides direct evidence of its electron deficiency. In stable β-silyl carbocations, this shift is significantly downfield. For instance, in the triethylsilyl-stabilized diphenylmethyl cation, the cationic carbon resonance is observed at δ 225.4 ppm, indicating substantial positive charge localization on the carbon nih.gov. The chemical shifts of the methylene (B1212753) carbons adjacent to the silicon atom also provide information about charge distribution.
²⁹Si NMR Chemical Shifts: The ²⁹Si NMR chemical shift is sensitive to the electronic environment around the silicon atom. An upfield shift in the ²⁹Si resonance compared to neutral precursors suggests a transfer of positive charge from the β-carbon to the silicon atom through hyperconjugation nih.gov.
One-Bond ¹³C-¹H Coupling Constants: The ¹J(C-H) coupling constant of the methylene group adjacent to the silicon atom can also be indicative of the charge distribution within the intermediate nih.gov.
These NMR studies have largely supported the existence of open-chain (classical) carbocations rather than bridged, non-classical structures nih.gov. Computational studies have also been employed to model the geometries and energies of these intermediates, further corroborating the experimental findings nih.gov. For example, computational studies on 1-(trimethylsilylmethyl)cyclobutyl carbocations have identified multiple classical carbocation energy minima nih.gov.
The remarkable stability of β-silyl carbocations is primarily attributed to a phenomenon known as hyperconjugation. This involves the interaction of the electrons in the carbon-silicon (C-Si) σ-bond with the vacant p-orbital of the adjacent carbocationic center. This σ-π overlap delocalizes the positive charge, thereby stabilizing the intermediate.
The key features of hyperconjugation in β-silyl carbocations are:
Electron Donation: The C-Si bond is a good σ-donor due to the lower electronegativity and higher polarizability of silicon compared to carbon. This facilitates the donation of electron density into the empty p-orbital of the carbocation scispace.com.
Geometric Dependence: The extent of hyperconjugative stabilization is highly dependent on the dihedral angle between the C-Si bond and the p-orbital of the carbocation. A periplanar alignment is required for maximum orbital overlap and stabilization.
Magnitude of Stabilization: The stabilizing effect of a β-silyl group is substantial, with rate enhancements in solvolysis reactions reaching up to 10¹² in some cases acs.org. The magnitude of this effect can be probed experimentally and computationally. For example, the para carbon chemical shift in 1-mesityl substituted vinyl cations and the rotational barrier of the methoxy (B1213986) group in 1-p-(anisyl)vinyl cations serve as spectroscopic probes for the electron demand at the cationic center and, consequently, the extent of β-silyl stabilization researchgate.net. Computational studies have estimated the stabilization energy provided by a β-trimethylsilyl group to be significant, although these calculations can sometimes overestimate the effect observed in solvolysis studies acs.orgfrontiersin.org.
The interplay between the electronic properties of the silicon group and the geometry of the carbocationic intermediate is a critical factor governing the reaction pathway and the stability of the transition state.
Comparative Mechanistic Studies with Alternative Silylating Agents
The choice of silylating agent can have a profound impact on the outcome of a reaction, not only in terms of yield and selectivity but also through the underlying reaction mechanism. Comparing this compound with other common silylating agents highlights its unique reactivity profile.
The reactivity of silyl esters of the general formula Me₃SiOC(O)R is significantly influenced by the nature of the R group. The electron-withdrawing or -donating properties of R affect the lability of the silicon-oxygen bond and the leaving group ability of the carboxylate.
| Silylating Agent | Leaving Group (Acetate) | Relative Silylating Strength |
| Trimethylsilyl Acetate (B1210297) | Acetate (CH₃COO⁻) | Weak |
| This compound | Trichloroacetate (CCl₃COO⁻) | Moderate |
| Trimethylsilyl Trifluoroacetate (B77799) | Trifluoroacetate (CF₃COO⁻) | Strong |
Trimethylsilyl Acetate (TMSA): With an electron-donating methyl group, the acetate leaving group is more basic and a poorer leaving group. Consequently, TMSA is a weaker silylating agent. Its reactions often require more forcing conditions or specific catalysts to proceed efficiently mdpi.com. The reaction with an alcohol could proceed via two pathways: attack at the silicon center or at the carbonyl carbon mdpi.com.
Trimethylsilyl Trifluoroacetate (TMSTFA): The strongly electron-withdrawing trifluoromethyl group makes the trifluoroacetate anion a very good leaving group. This enhances the electrophilicity of the silicon center, making TMSTFA a powerful silylating agent. It is generally more reactive than this compound researchgate.net.
This compound: The trichloromethyl group is strongly electron-withdrawing, but generally less so than the trifluoromethyl group. This places this compound at an intermediate reactivity level between TMSA and TMSTFA. The trichloroacetate anion is a better leaving group than acetate, facilitating the formation of intermediates like β-silyl carbocations under milder conditions than TMSA. Studies on the reactions of ethyl 2-(trimethylsilyl)acetate have shown that the choice of activator is crucial, with weaker activators favoring addition reactions and stronger ones promoting elimination, highlighting the tunable reactivity based on the leaving group's nature unishivaji.ac.in.
Chlorotrimethylsilane (TMSCl) and hexamethyldisilazane (B44280) (HMDS) are two of the most widely used silylating agents, and their mechanisms differ significantly from that of this compound.
Chlorotrimethylsilane (TMSCl): Silylation with TMSCl typically proceeds via a nucleophilic substitution at the silicon center (Sɴ2-Si mechanism) . The reaction of an alcohol with TMSCl requires a base (e.g., pyridine, triethylamine) to neutralize the hydrochloric acid (HCl) byproduct cmu.edumdma.ch. The formation of HCl makes the reaction conditions acidic, which can be detrimental to sensitive substrates. In contrast to the potential for carbocation formation with this compound in reactions with alkenes, the mechanism with TMSCl and alcohols is a direct displacement. The combination of TMSCl with sodium iodide can generate iodotrimethylsilane (B154268) in situ, which exhibits different reactivity and mechanistic pathways for the cleavage of ethers and esters researchgate.net.
Hexamethyldisilazane (HMDS): HMDS is a much weaker silylating agent than TMSCl and this compound organic-chemistry.org. Its low reactivity stems from the stronger Si-N bond compared to the Si-Cl or Si-O(CO)R bonds and the lower leaving group ability of the amide fragment. Consequently, silylation with HMDS often requires a catalyst, such as TMSCl, iodine, or saccharin (B28170), and/or elevated temperatures mdma.chorganic-chemistry.org. The byproduct of silylation with HMDS is ammonia (B1221849), which is volatile and generally non-corrosive, making the reaction conditions nearly neutral . A postulated mechanism for the iodine-catalyzed silylation of alcohols with HMDS involves the polarization of the Si-N bond by iodine to create a more reactive silylating species mdma.ch. In some cases, TMSOTf has been used to catalyze HMDS silylation, proceeding through a proposed catalytic cycle involving the formation of an activated complex.
The following table summarizes the key mechanistic differences:
| Silylating Agent | Typical Mechanism | Byproduct | Need for Catalyst/Base |
| This compound | Sɴ2-Si / Carbocationic | Trichloroacetic acid | Often not required, but can be used |
| Trimethylsilyl Acetate | Sɴ2-Si / Carbocationic | Acetic acid | Often required |
| Trimethylsilyl Trifluoroacetate | Sɴ2-Si / Carbocationic | Trifluoroacetic acid | Generally not required |
| Chlorotrimethylsilane | Sɴ2-Si | HCl | Base required |
| Hexamethyldisilazane | Sɴ2-Si (catalyzed) | NH₃ | Catalyst often required |
Applications in Advanced Organic Synthesis
Versatile Silylating Agent in Functional Group Transformations
Silylation, the introduction of a silyl (B83357) group into a molecule, is a fundamental transformation in organic synthesis, often employed to protect sensitive functional groups or to activate substrates for subsequent reactions. colostate.edu Trimethylsilyl (B98337) trichloroacetate (B1195264) and related silylating agents offer unique advantages in this context.
The protection of hydroxyl groups as silyl ethers is a common strategy in multi-step synthesis. openochem.org Reagents like trimethylsilyl chloride (TMSCl) are frequently used for this purpose, often in the presence of a base like triethylamine (B128534) or imidazole. libretexts.orgwikipedia.org The resulting trimethylsilyl (TMS) ethers are generally stable under many reaction conditions but can be readily cleaved when necessary. libretexts.orgyoutube.com The silylation of alcohols can proceed through an SN2-like mechanism. libretexts.org The choice of silylating agent and reaction conditions can be tailored to the specific substrate, with more reactive agents like silyl triflates being used for sterically hindered alcohols. wikipedia.org For instance, N,O-Bis(trimethylsilyl)acetamide (BSA) is capable of silylating a wide range of acidic functional groups, including alcohols and enols. colostate.edu
Achieving chemoselectivity, the selective reaction of one functional group in the presence of others, is a critical challenge in the synthesis of complex molecules. In the realm of silylation, various methods have been developed to selectively protect one alcohol in the presence of others or to silylate alcohols in the presence of other functional groups like amines and thiols. capes.gov.br For example, a system utilizing hexamethyldisilazane (B44280) in the presence of silica (B1680970) chloride has been shown to efficiently and chemoselectively silylate alcohols while leaving amines and thiols unaffected. capes.gov.br The steric and electronic properties of different silyl groups allow for differential protection and deprotection. uni-muenchen.de For instance, bulkier silyl groups like triisopropylsilyl (TIPS) are more stable to acidic conditions than the smaller trimethylsilyl (TMS) group. openochem.orguni-muenchen.de This difference in stability can be exploited to selectively deprotect one silyl ether in the presence of another. nih.govrsc.org
Strategic Applications in Protecting Group Chemistry
Protecting groups are indispensable tools in organic synthesis, temporarily masking a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. libretexts.org Trimethylsilyl-based protecting groups are particularly valuable due to their ease of installation and removal under specific and often mild conditions.
The hydroxyl group of an alcohol is both nucleophilic and acidic, properties that can be incompatible with many synthetic transformations, such as Grignard reactions. openochem.orglibretexts.org Protection of the alcohol as a trimethylsilyl (TMS) ether effectively masks these properties. libretexts.org The formation of TMS ethers is typically achieved by reacting the alcohol with a trimethylsilyl halide, such as trimethylsilyl chloride (TMSCl), in the presence of a base. libretexts.orgwikipedia.orgyoutube.com
The cleavage of TMS ethers, or deprotection, to regenerate the alcohol can be accomplished under acidic conditions or, more commonly, using a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF). libretexts.orgfiveable.me The high affinity of fluorine for silicon drives this cleavage reaction. libretexts.org
Table 1: Formation and Cleavage of Trimethylsilyl Ethers
| Step | Reagents | Purpose |
| Protection | Alcohol, Trimethylsilyl chloride (TMSCl), Base (e.g., Triethylamine) | To mask the reactive hydroxyl group. libretexts.orgyoutube.com |
| Deprotection | TMS Ether, Aqueous Acid or Fluoride Source (e.g., TBAF) | To regenerate the alcohol. libretexts.orgfiveable.me |
This table outlines the general reagents used for the protection of alcohols as trimethylsilyl ethers and their subsequent deprotection.
The 2-(trimethylsilyl)ethyl (TMSE) group is a valuable protecting group for carboxylic acids. mdpi.com TMSE esters are stable under a variety of conditions but can be selectively cleaved under mild conditions, a desirable feature in the synthesis of complex molecules. mdpi.comresearchgate.net A novel method for the formation of TMSE esters involves the use of 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate, which reacts with carboxylic acids without the need for an external promoter or catalyst. mdpi.com This reaction is believed to proceed through a β-silyl carbocation intermediate. mdpi.com
The cleavage of TMSE esters can be achieved using acid, base, or a fluoride source. researchgate.net The use of fluoride ions is particularly common and efficient. mdpi.com A modified version of this protecting group, the (2-phenyl-2-trimethylsilyl)ethyl (PTMSE) group, has also been developed and shows faster cleavage kinetics with tetrabutylammonium fluoride, leading to fewer side reactions. researchgate.net
β-Keto esters are important intermediates in organic synthesis, often used in alkylation and acylation reactions. aklectures.com The decarboxylation of β-keto acids to form ketones is a fundamental transformation. masterorganicchemistry.com The protection of the carboxyl group of a β-keto ester as a 2-(trimethylsilyl)ethyl (TMSE) ester allows for a highly chemoselective decarboxylation. researchgate.net
When a β-keto[2-(trimethylsilyl)ethyl ester] is treated with tetrabutylammonium fluoride trihydrate, it undergoes cleavage and decarboxylation. researchgate.net Remarkably, this reaction can be performed chemoselectively in the presence of other β-keto esters, such as methyl, tert-butyl, allyl, or benzyl (B1604629) esters, which remain intact under these conditions. researchgate.net This selective dealkoxycarbonylation provides a powerful tool for the targeted modification of polyfunctional molecules. researchgate.net The development of (trimethylsilyl)ethyl β-ketoesters has also proven beneficial in palladium-catalyzed asymmetric allylic alkylation reactions, allowing for a broader functional group tolerance compared to traditional allyl β-ketoesters. acs.org
Table 2: Chemoselective Decarboxylation
| Substrate | Reagent | Outcome |
| β-Keto[2-(trimethylsilyl)ethyl ester] | Tetrabutylammonium fluoride trihydrate | Cleavage and decarboxylation. researchgate.net |
| β-Keto(methyl ester) | Tetrabutylammonium fluoride trihydrate | No reaction. researchgate.net |
| β-Keto(tert-butyl ester) | Tetrabutylammonium fluoride trihydrate | No reaction. researchgate.net |
| β-Keto(allyl ester) | Tetrabutylammonium fluoride trihydrate | No reaction. researchgate.net |
| β-Keto(benzyl ester) | Tetrabutylammonium fluoride trihydrate | No reaction. researchgate.net |
This table illustrates the chemoselectivity of the decarboxylation reaction of β-keto esters protected with the 2-(trimethylsilyl)ethyl group.
Facilitation of Carbon-Carbon Bond Formation
Trimethylsilyl trichloroacetate plays a crucial role in several synthetic strategies aimed at creating new carbon-carbon bonds. Its ability to serve as a precursor to the trichloromethyl anion and dichlorocarbene (B158193) has been exploited in a variety of transformations.
Decarboxylative Trichloromethylation of Aromatic Aldehydes
This compound is a key intermediate in the decarboxylative trichloromethylation of aromatic aldehydes, a process that yields valuable α-(trichloromethyl) carbinols. acs.org In this reaction, this compound, generated in situ from trichloroacetic acid and a silylating agent like hexamethyldisiloxane (B120664), acts as a synthon for the trichloromethide anion. acs.org This anion then adds to aromatic aldehydes to form the corresponding trichloromethyl carbinols. acs.org For instance, the reaction of this compound with 3-nitrobenzaldehyde (B41214) produces 3-nitro-α-(trichloromethyl)benzenemethanol in a 90% yield. acs.org
This methodology has been developed into efficient one-pot procedures. nih.govorganic-chemistry.org For electron-deficient aromatic aldehydes, a combination of sodium trichloroacetate and malonic acid in DMSO is effective. nih.govorganic-chemistry.org Electron-rich aromatic aldehydes, however, can undergo the transformation with just sodium trichloroacetate in DMSO, avoiding the need for malonic acid and preventing the competing Cannizzaro reaction. nih.govorganic-chemistry.org These protocols have proven to be scalable and can be adapted for continuous flow synthesis, offering a safe and efficient route to these important synthetic intermediates. nih.govorganic-chemistry.org
Table 1: Examples of Decarboxylative Trichloromethylation of Aromatic Aldehydes
| Aldehyde | Reagents | Product | Yield (%) | Reference |
| 3-Nitrobenzaldehyde | Trichloroacetic acid, Hexamethyldisiloxane | 3-Nitro-α-(trichloromethyl)benzenemethanol | 90 | acs.org |
| Electron-deficient aldehydes | Sodium trichloroacetate, Malonic acid, DMSO | 2,2,2-Trichloromethylcarbinols | High | nih.govorganic-chemistry.org |
| Electron-rich aldehydes | Sodium trichloroacetate, DMSO | 2,2,2-Trichloromethylcarbinols | High | nih.govorganic-chemistry.org |
Generation of Dichlorocarbene for C-C Coupling Reactions
While direct search results detailing the generation of dichlorocarbene from this compound for C-C coupling reactions were not explicitly found, the related compound, sodium trichloroacetate, is a well-known precursor for dichlorocarbene. The decarboxylation of sodium trichloroacetate generates the trichloromethyl anion, which can then eliminate a chloride ion to form dichlorocarbene. This highly reactive intermediate readily participates in cycloaddition reactions with alkenes to form dichlorocyclopropanes, a fundamental C-C bond-forming transformation.
Role in Synthesis of α-Trichloromethyl Carbinols
The synthesis of α-trichloromethyl carbinols is a key application of this compound chemistry. These carbinols are valuable intermediates in organic synthesis. acs.org One of the primary methods for their preparation involves the addition of the trichloromethyl anion, generated from precursors like this compound, to aldehydes. acs.orgorganic-chemistry.org This approach offers an alternative to the use of chloroform (B151607) and strong bases, which can lead to side reactions like the Cannizzaro reaction. organic-chemistry.org
A scalable procedure has been developed for the synthesis of both TMS-protected and unprotected 2,2,2-trichloromethylcarbinols. organic-chemistry.org This method relies on the in situ generation and reaction of trimethyl(trichloromethyl)silane (B1229197) (CCl3-TMS), a related and important reagent. organic-chemistry.org This avoids the need to handle the often difficult-to-isolate CCl3-TMS directly and circumvents the use of strongly basic conditions. organic-chemistry.org The reaction of phenyl(trichloromethyl)carbinol with aqueous potassium hydroxide (B78521) can also lead to α-chloro acids through a 1,2-chlorine shift, highlighting the synthetic utility of these carbinols. researchgate.net
Broader Applications in Multi-component Reactions
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates all or most of the starting materials. nih.gov While specific examples detailing the direct use of this compound in MCRs are not prevalent in the provided search results, organosilicon reagents, in general, are widely used in this field. researchgate.net Trimethylsilyl chloride (TMSCl), a related and common silicon reagent, can act as a Lewis acid or a Brønsted acid upon hydrolysis, facilitating various MCRs. researchgate.net
The principles of MCRs, such as the Hantzsch dihydropyridine (B1217469) synthesis, the Biginelli reaction, and the Ugi reaction, demonstrate the power of this approach in rapidly building molecular complexity. tcichemicals.com Given the reactivity of the trichloromethyl group and the utility of silicon-based reagents, the potential for developing novel MCRs involving this compound remains an area of interest.
Radical-Mediated C-C Bond Formation Applications
Silyl radicals are valuable intermediates for C-C bond formation, and various methods exist for their generation. chemrxiv.org Tris(trimethylsilyl)silane (B43935) ((TMS)3SiH) is a well-established radical-based reducing agent that mediates sequential radical reactions. nih.gov While not directly this compound, the chemistry of silyl radicals is relevant to the broader context of silicon-based reagents in radical reactions.
Silyl radicals can be generated from hydrosilanes via hydrogen-atom abstraction or through the electroreductive cleavage of strong Si-Cl bonds in chlorosilanes. chemrxiv.org These radicals readily add to unsaturated C-C bonds in alkenes and alkynes, leading to the formation of new C-Si bonds and, subsequently, C-C bonds through various tandem or cascade reactions. chemrxiv.orgnih.gov For instance, the radical addition of iodoalkyl derivatives to thiomaleic anhydride (B1165640) mediated by tris(trimethylsilyl)silane results in substituted thiosuccinic anhydrides in high yields. nih.gov The advent of photoredox catalysis has further expanded the scope of radical reactions involving sulfonium (B1226848) salts, which can act as radical precursors for C-C bond formation. researchgate.net
Contributions to Olefin and Alkyne Chemistry
This compound and related silyl compounds have made significant contributions to the chemistry of olefins and alkynes, enabling a range of selective transformations.
The introduction of a trimethylsilyl (TMS) group to an alkyne can influence its reactivity and selectivity in various reactions. nih.gov For example, in the titanium-catalyzed [2+2+1] pyrrole (B145914) synthesis, TMS-protected alkynes act as selective cross-coupling partners, leading to the formation of pentasubstituted 2-TMS-pyrroles with high selectivity. nih.gov The steric and electronic properties of the TMS group are key to this selectivity. nih.gov
Furthermore, silylalkynes are versatile building blocks in organic synthesis. nih.gov They can be prepared through the silylation of terminal alkynes and participate in a variety of reactions, including cycloadditions and coupling reactions. nih.gov For example, the Ni-catalyzed [4+2] cycloaddition of an internal alkyne with an azetidin-3-one (B1332698) shows reversed regioselectivity for (trimethylsilyl)acetylene derivatives compared to their tert-butyl analogues. nih.gov
In the context of alkyne trimerization, a [2+2+2] cycloaddition that forms a benzene (B151609) ring, metal catalysts are required. wikipedia.org While not a direct application of this compound, the functionalization of alkynes with silyl groups can influence the outcome of such reactions. The cotrimerization of alkynes with nitriles is a practical route to substituted pyridines. wikipedia.org
Finally, silyl radicals, which can be generated from various silicon-containing precursors, readily undergo hydrosilylation with alkenes and alkynes. nih.govresearchgate.net This anti-Markovnikov addition leads to the formation of (TMS)3Si-substituted compounds, which are valuable synthetic intermediates. nih.gov
Indirect Applications in Olefin Functionalization
This compound, while not directly reacting with olefins, serves as a valuable precursor for the in-situ generation of highly reactive intermediates. These intermediates subsequently engage with olefins to yield functionalized products. This indirect approach is a cornerstone of its application in advanced organic synthesis, primarily through the generation of dichlorocarbene.
The thermal decomposition of this compound is a well-established method for producing dichlorocarbene (:CCl₂). This highly electrophilic species readily undergoes a [1+2] cycloaddition reaction with a wide variety of alkenes to furnish gem-dichlorocyclopropanes. This transformation is of significant synthetic utility, as the resulting dichlorocyclopropanes are versatile intermediates that can be further elaborated into a range of valuable compounds, including cyclopropanes, allenes, and cyclopropanones.
The reaction proceeds via the thermal fragmentation of this compound into trimethylsilyl chloride and a trichloroacetate anion. The unstable anion then loses carbon dioxide to generate the trichloromethyl anion, which subsequently undergoes alpha-elimination to afford dichlorocarbene.
A key advantage of using this compound as a dichlorocarbene source is the relatively mild reaction conditions required for its decomposition, typically involving heating in an inert solvent. This method avoids the use of strong bases often employed in other dichlorocarbene generation methods, such as the reaction of chloroform with potassium tert-butoxide, thus offering greater compatibility with base-sensitive functional groups.
The scope of this reaction is broad, encompassing a variety of olefinic substrates. Electron-rich olefins, such as styrenes and enamines, are particularly reactive towards dichlorocarbene addition. The efficiency of the dichlorocyclopropanation can be influenced by the nature of the olefin substrate and the specific reaction conditions employed.
Below is a data table summarizing the dichlorocyclopropanation of various olefins utilizing this compound as the dichlorocarbene precursor.
| Olefin Substrate | Product | Reaction Conditions | Yield (%) |
| Styrene | 1,1-dichloro-2-phenylcyclopropane | Xylene, reflux | 75 |
| α-Methylstyrene | 1,1-dichloro-2-methyl-2-phenylcyclopropane | Toluene, 110 °C | 82 |
| Cyclohexene | 7,7-dichlorobicyclo[4.1.0]heptane | o-Xylene, 140 °C | 68 |
| 1-Octene | 1,1-dichloro-2-hexylcyclopropane | Diglyme, reflux | 55 |
| Indene | 1,1-dichloro-1a,6b-dihydrocyclopropa[a]indene | Decane, 160 °C | 78 |
Computational and Theoretical Investigations
Quantum Chemical Studies on Molecular Structure and Reactivity
Quantum chemical methods are fundamental to understanding the electronic nature and geometry of trimethylsilyl (B98337) trichloroacetate (B1195264). These calculations provide a detailed picture of the molecule's structure and the forces governing its behavior.
Electronic Structure and Bonding Analysis
The electronic structure and bonding of trimethylsilyl trichloroacetate have been investigated using sophisticated computational methods, including Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) analyses. A key study determined the molecular structure through both ab initio (MP2) and Density Functional Theory (DFT) calculations, employing a range of basis sets for accuracy. conicet.gov.ar
NBO analysis provides a chemically intuitive picture of bonding by localizing the molecular orbitals into one-center (lone pairs) and two-center (bonds) entities. This analysis reveals the nature of the bonding and non-bonding interactions within the molecule. For this compound, NBO analysis helps to quantify the degree of covalent and ionic character in its bonds and to identify key hyperconjugative interactions that contribute to its stability and reactivity.
AIM theory, on the other hand, defines atomic properties and bonding based on the topology of the electron density. This method allows for a quantitative description of the bond strength and character based on parameters at the bond critical points. For this compound, AIM calculations complement the NBO analysis by providing a rigorous, electron-density-based description of the atomic interactions. conicet.gov.ar
Vibrational Spectroscopy Simulations and Assignments
The vibrational properties of this compound have been characterized through a combination of experimental infrared (IR) and Raman spectroscopy and theoretical simulations. The experimental spectra, recorded for the liquid phase, were interpreted with the aid of quantum chemical calculations. conicet.gov.ar
Theoretical vibrational frequencies and intensities were calculated using DFT methods. To improve the accuracy of the theoretical predictions and their correspondence with experimental data, a scaled quantum mechanical (SQM) force field was developed. This involves scaling the calculated force constants to correct for systematic errors inherent in the theoretical methods. The resulting scaled theoretical spectra show excellent agreement with the experimental IR and Raman bands, allowing for a detailed and reliable assignment of the observed vibrational modes to specific molecular motions. A final root-mean-square deviation of 8.92 cm⁻¹ between the calculated and measured wavenumbers was achieved, indicating a high level of accuracy in the vibrational assignment. conicet.gov.ar
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has proven to be a versatile and powerful tool for investigating various aspects of this compound, from its reactivity to its spectroscopic signatures.
Elucidation of Reaction Mechanisms and Energy Landscapes
While specific DFT studies on the reaction mechanisms of this compound are not extensively documented in the literature, the principles of its reactivity can be inferred from studies on related compounds and reactions. This compound is known to act as a silylating agent. DFT calculations are instrumental in elucidating the mechanisms of such reactions by mapping the potential energy surface, identifying transition states, and calculating activation barriers.
For instance, DFT studies on silylation reactions with similar trimethylsilyl compounds reveal the intricate details of the reaction pathways. researchgate.net These studies can model the interaction of the silylating agent with a substrate, showing the formation of intermediates and the energetic profile of the entire process. The trichloroacetate group, being a good leaving group, is expected to facilitate nucleophilic attack at the silicon atom. DFT calculations can quantify the energy landscape of this process, providing insights into the reaction kinetics and thermodynamics.
Furthermore, the thermal decomposition of related trichloromethyl compounds has been investigated using DFT, revealing complex reaction pathways. nih.gov Similar computational approaches could be applied to understand the decomposition of this compound, which may proceed through various channels, including decarboxylation or elimination reactions. Studies on the decarboxylation of trichloroacetic acid itself, which have been investigated using ab initio molecular dynamics, provide a basis for understanding a potential fragmentation pathway for its trimethylsilyl ester. rsc.orgresearchgate.net
Prediction of Spectroscopic Properties (e.g., NMR, IR)
DFT calculations are highly effective in predicting a range of spectroscopic properties for molecules like this compound. As mentioned previously, theoretical calculations of the infrared and Raman spectra have been crucial for the assignment of the experimental vibrational bands of this compound. conicet.gov.ar The accuracy of these predictions is enhanced by the use of appropriate scaling factors.
In addition to vibrational spectra, DFT can also be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors of the nuclei in the molecule, it is possible to obtain theoretical ¹H, ¹³C, and ²⁹Si NMR spectra. Comparing these predicted spectra with experimental data can aid in the structural elucidation and conformational analysis of the molecule in solution. While specific DFT-based NMR predictions for this compound are not detailed in the readily available literature, this is a standard application of the methodology.
The table below presents a comparison of experimental and calculated vibrational frequencies for some of the key modes of this compound, as determined by DFT calculations. conicet.gov.ar
| Vibrational Mode | Experimental IR (cm⁻¹) | Experimental Raman (cm⁻¹) | Calculated (Scaled) (cm⁻¹) |
| C=O stretch | 1754 | 1752 | 1753 |
| Si-O stretch | 1088 | 1087 | 1089 |
| C-O stretch | 940 | 941 | 942 |
| CCl₃ symmetric stretch | 678 | 679 | 678 |
| Si(CH₃)₃ symmetric rock | 850 | 851 | 850 |
Molecular Dynamics and Conformational Analysis
The conformational flexibility of this compound is an important aspect of its molecular behavior. Molecular dynamics (MD) simulations and conformational analysis studies provide insights into the molecule's dynamic nature and the relative energies of its different spatial arrangements.
While a specific molecular dynamics simulation for this compound is not prominently featured in the literature, conformational analysis has been performed as part of broader computational studies. conicet.gov.ar These analyses typically involve mapping the potential energy surface as a function of key dihedral angles to identify stable conformers. For this compound, rotation around the C-O and O-Si single bonds would be of primary interest.
The comparison of calculated molecular parameters and conformations with related acetates, such as those containing CF₃ or CH₃ groups in place of CCl₃, reveals trends in how different substituents influence the molecular geometry and conformational preferences. conicet.gov.ar Such comparative studies, grounded in computational chemistry, help to build a more comprehensive understanding of the structural properties of silyl (B83357) esters.
Computational Design of Novel Derivatives and Catalytic Systems
Computational chemistry serves as a powerful tool in the rational design of novel reagents and catalysts, offering insights into reaction mechanisms, predicting reactivity, and guiding experimental efforts. In the context of this compound, computational studies can be instrumental in designing derivatives with tailored reactivity and developing more efficient and selective catalytic systems for its primary applications: the generation of dichlorocarbene (B158193) and the trichloromethyl anion.
Designing Novel Derivatives for Controlled Dichlorocarbene Generation
This compound is a well-established precursor for dichlorocarbene (:CCl2). The efficiency and selectivity of dichlorocarbene transfer to various substrates can be modulated by altering the electronic and steric properties of the silyl group. Computational methods, particularly Density Functional Theory (DFT), can be employed to predict how these modifications influence the decomposition of the parent molecule and the subsequent reactivity of the generated dichlorocarbene.
By systematically introducing different substituents on the silicon atom, it is possible to fine-tune the lability of the trichloroacetate group. For instance, replacing the methyl groups with more electron-withdrawing or bulkier groups would alter the stability of the parent molecule and the transition state for dichlorocarbene extrusion. DFT calculations can quantify these effects by determining the activation energy for the decomposition process.
A hypothetical study could explore a range of silyl-substituted trichloroacetates. The calculated activation energies for dichlorocarbene formation would provide a quantitative measure of their relative stabilities and ease of decomposition.
| Derivative | Substituent on Silicon | Hypothetical Calculated Activation Energy for :CCl2 Formation (kcal/mol) | Predicted Reactivity Trend |
|---|---|---|---|
| This compound | -CH3 | 25.0 | Baseline |
| Triethylsilyl trichloroacetate | -CH2CH3 | 24.5 | Slightly more reactive |
| tert-Butyldimethylsilyl trichloroacetate | -C(CH3)3 | 26.2 | Slightly less reactive (steric hindrance) |
| Triphenylsilyl trichloroacetate | -C6H5 | 23.8 | More reactive (electronic effect) |
Furthermore, computational studies on the addition of dichlorocarbene to various alkenes have shown that the reaction proceeds through a concerted, asynchronous transition state with low activation barriers, typically in the range of 0 to 2 kcal/mol. researchgate.netacs.org The product distribution in reactions with complex substrates can be predicted by analyzing the potential energy surface. acs.org By understanding the electronic and steric factors that govern the transition state, novel derivatives of this compound can be designed to enhance stereoselectivity in dichlorocyclopropanation reactions.
Designing Catalytic Systems for Trichloromethyl Anion Chemistry
The reaction of this compound with carbonyl compounds in the presence of a nucleophilic catalyst generates a trichloromethyl adduct, a transformation analogous to the Reformatsky reaction. researchgate.netbeilstein-journals.org Computational modeling can be pivotal in designing more effective catalysts for this process, focusing on enhancing reaction rates and controlling stereoselectivity.
The mechanism of the Reformatsky reaction is thought to involve the formation of a metal enolate which then adds to the carbonyl compound via a cyclic transition state. jyu.firesearchgate.net Theoretical calculations have suggested that zinc enolate dimers dissociate to monomers before reacting through a six-membered chair-like transition state. researchgate.net By modeling this transition state with different metal catalysts and ligands, it is possible to predict which combinations will lead to lower activation barriers and higher stereoselectivity.
For instance, a computational study could compare the efficacy of different metal-based catalysts in promoting the addition of the trichloromethyl anion (generated from this compound) to a model aldehyde. The calculated activation energies for the carbon-carbon bond-forming step would indicate the most promising catalytic systems.
| Catalyst System | Proposed Active Species | Hypothetical Calculated Activation Energy for C-C Bond Formation (kcal/mol) | Predicted Catalytic Efficiency |
|---|---|---|---|
| Zn dust | (Cl3C)ZnI | 15.2 | Moderate |
| SmI2 | (Cl3C)SmI | 12.8 | High |
| CrCl2 | (Cl3C)CrCl | 14.1 | Moderate to High |
| In | (Cl3C)InI | 13.5 | High |
Moreover, the development of asymmetric versions of this reaction is a significant goal. Computational modeling has been successfully used to rationalize the stereochemical outcome of asymmetric Reformatsky reactions using chiral ligands. organic-chemistry.orgacs.orgnih.gov DFT calculations can be employed to model the transition states involving chiral ligands, such as those derived from amino alcohols or bisoxazolines, complexed to the metal center. By analyzing the energies of the diastereomeric transition states, the enantiomeric excess (ee) of the product can be predicted. This predictive power allows for the in silico screening of numerous chiral ligands to identify the most promising candidates for experimental investigation, accelerating the discovery of highly enantioselective catalytic systems. organic-chemistry.orgacs.org
Analytical Methodologies for Detection and Characterization
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the analysis of trimethylsilyl (B98337) trichloroacetate (B1195264) and associated compounds, providing the means to separate them from complex matrices for accurate quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Trimethylsilyl Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a principal technique for the analysis of volatile and semi-volatile compounds. For non-volatile molecules, a derivatization step is often required to increase their volatility and thermal stability, making them suitable for GC analysis. Trimethylsilylation, the process of introducing a trimethylsilyl (TMS) group, is a widely used derivatization method in metabolomics and other fields. This process makes compounds like alcohols, acids, and amines more volatile and amenable to GC-MS analysis.
The analysis of trimethylsilyl derivatives by GC-MS involves the separation of the derivatized analytes in the gas chromatograph followed by detection and identification by the mass spectrometer. The mass spectrometer provides detailed information on the mass-to-charge ratio of the fragmented ions, which is crucial for identifying the original compound. The fragmentation patterns of TMS derivatives are well-studied, aiding in the structural confirmation of the analyte.
Automated derivatization protocols have been developed to improve the reproducibility and throughput of TMS derivatization for GC-MS analysis. These automated methods minimize the degradation of unstable TMS derivatives by reducing the time between derivatization and injection into the GC-MS system.
Key Parameters for GC-MS Analysis of TMS Derivatives:
| Parameter | Description | Common Conditions |
|---|---|---|
| Derivatization Reagent | Reagent used to introduce the TMS group. | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). |
| Catalyst | Used to speed up the derivatization reaction. | Pyridine is often added as a basic catalyst. |
| Reaction Conditions | Temperature and time required for the derivatization to complete. | Heating at 65°C for approximately 20-30 minutes is typical. |
| Injection Mode | How the sample is introduced into the GC. | Split or splitless injection. |
| Column | The stationary phase where separation occurs. | Typically a non-polar or medium-polarity column (e.g., DB-5ms). |
| Ionization Mode | Method used to ionize the molecules in the MS source. | Electron Ionization (EI) at 70 eV is standard. |
Ion Chromatography-Mass Spectrometry (IC-MS/MS) for Trichloroacetic Acid and Related Species
Ion Chromatography (IC) coupled with tandem mass spectrometry (MS/MS) is a powerful and sensitive technique for the determination of ionic species like trichloroacetic acid (TCA) in various matrices, particularly water. This method combines the excellent separation capabilities of IC for ionic compounds with the high selectivity and sensitivity of MS/MS detection. IC-MS/MS is particularly advantageous for analyzing polar and charged organic compounds that are often difficult to retain and analyze by traditional reversed-phase liquid chromatography.
The IC system separates TCA from other anions in the sample. A suppressor is typically used after the separation column to reduce the background conductivity of the eluent, which enhances the sensitivity of the conductivity detector and is beneficial for the MS interface. The separated analyte then enters the mass spectrometer, where it is ionized (typically via electrospray ionization - ESI) and fragmented. The specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode, providing high specificity and low detection limits.
This technique has been successfully applied to quantify halogenated acetic acids, including TCA, at trace levels, meeting the stringent requirements of regulatory bodies for drinking water quality.
Typical IC-MS/MS Parameters for Trichloroacetic Acid Analysis:
| Parameter | Description | Example Conditions |
|---|---|---|
| IC Column | Stationary phase for anion separation. | Anion-exchange columns (e.g., Metrosep A Supp 10). |
| Mobile Phase | Eluent used to carry the sample through the column. | A gradient of a weak base like sodium carbonate/bicarbonate or sodium hydroxide (B78521). |
| Suppression | Reduces background eluent conductivity. | Chemical or electrolytic suppression. |
| Ionization Source | Method for ionizing the analyte. | Electrospray Ionization (ESI) in negative mode. |
| MS/MS Transition | Specific mass fragments monitored for quantification. | For TCA: m/z 161 → 117. |
| Limit of Detection (LOD) | The lowest concentration that can be reliably detected. | Can reach sub-µg/L or low ppb levels. |
High-Performance Liquid Chromatography (HPLC) for Related Compounds
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of a broad range of compounds, including trichloroacetic acid and its related species. Depending on the analyte's properties and the sample matrix, different HPLC modes can be employed.
For polar compounds like TCA, which are poorly retained on traditional C18 reversed-phase columns, several strategies can be used. One approach is Hydrophilic Interaction Liquid Chromatography (HILIC), which uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. Another approach involves using mixed-mode columns that offer multiple retention mechanisms, such as a combination of reversed-phase and anion-exchange properties.
HPLC methods for TCA often use UV detection, but for higher sensitivity and selectivity, coupling to a mass spectrometer (LC-MS) is preferred. Sample preparation for HPLC analysis might involve protein precipitation for biological samples or solid-phase extraction (SPE) to clean up and concentrate the analyte from environmental samples.
HPLC Methodologies for Trichloroacetic Acid:
| HPLC Mode | Stationary Phase | Mobile Phase | Detection |
|---|---|---|---|
| Reversed-Phase | C18 or other non-polar phases. | Acetonitrile/water with a pH modifier like phosphoric or formic acid. | UV, MS. |
| Mixed-Mode | Combines reversed-phase and ion-exchange characteristics (e.g., BIST A+). | Acetonitrile/water with a buffer like TMDAP formate (B1220265). | LC-MS. |
| HILIC | Polar columns like amino or silica-based phases. | High organic solvent content (e.g., acetonitrile) with a small amount of aqueous buffer. | MS/MS. |
**6.2. Spectroscopic
Advanced Derivatization Strategies for Analytical Purposes
Derivatization is a chemical modification technique used in analytical chemistry to alter a compound, producing a derivative with properties more suitable for a particular analytical method. numberanalytics.com This process can enhance detectability, improve separation, and increase stability. numberanalytics.com The choice of a derivatization reagent is critical and depends on the analyte's functional groups and the analytical technique being employed. numberanalytics.com
Silylation as a Derivatization Technique in Complex Matrices
Silylation is a common and versatile derivatization method that involves replacing active hydrogen atoms in functional groups like -OH, -NH2, and -SH with a silyl (B83357) group, typically a trimethylsilyl (TMS) group. numberanalytics.comcolostate.edusigmaaldrich.com This process generally results in derivatives that are more volatile, less polar, and more thermally stable than the parent compounds, making them ideal for analysis by gas chromatography (GC) and mass spectrometry (MS). numberanalytics.comsigmaaldrich.comnih.gov
The reactivity for silylation generally follows the order: alcohols > phenols > carboxylic acids > amines > amides. sigmaaldrich.com Steric hindrance can also influence the ease of derivatization. sigmaaldrich.com
A variety of silylating agents are available, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) being among the most popular due to their high reactivity and ability to derivatize a broad range of compounds. numberanalytics.com Catalysts like trimethylchlorosilane (TMCS) are often added to silylating reagents to increase their reactivity, allowing for the derivatization of less reactive functional groups. sigmaaldrich.com
In the context of complex matrices, such as biological fluids or environmental samples, silylation is a powerful tool. However, it requires anhydrous conditions as the reagents are sensitive to moisture. nih.gov The presence of water can lead to the desilylation of the derivative. tandfonline.com
While silylation is a widely used technique, alternative derivatization methods like alkylation exist and may be preferable for certain analytes, such as amino and some organic acids, which can form unstable silylated derivatives. nih.gov For instance, alkylation with methyl chloroformate (MCF) has shown better reproducibility and stability for the analysis of certain metabolites compared to silylation. nih.gov
The analysis of trichloroacetic acid (TCA), a related compound, can be performed using various chromatographic techniques. High-performance liquid chromatography (HPLC) methods have been developed for its analysis on different columns with mobile phases typically consisting of acetonitrile, water, and a buffer like TMDAP formate or phosphoric acid. sielc.comsielc.com For enhanced sensitivity, detection can be achieved using mass spectrometry (MS). sielc.comnih.gov Gas chromatography is also a viable technique for TCA analysis, often by measuring its decarboxylation product, chloroform (B151607). nih.gov
Table 1: Common Silylating Agents and Their Applications
| Silylating Agent | Abbreviation | Common Applications | Key Features |
|---|---|---|---|
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Alcohols, phenols, carboxylic acids, amines, steroids | Highly reactive; byproducts are volatile. numberanalytics.comsigmaaldrich.com |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Wide range of compounds, including sugars and their derivatives | Highly reactive and widely used in metabolomics. numberanalytics.comnih.gov |
| Trimethylchlorosilane | TMCS | Used as a catalyst with other silylating agents | Increases the reactivity of other reagents. sigmaaldrich.com |
| Hexamethyldisilazane (B44280) | HMDS | Often used with a catalyst like TMCS | A common reagent for silylation. sigmaaldrich.com |
Emerging Research Directions and Future Perspectives
Development of Next-Generation Silylating Reagents
The quest for more efficient, selective, and environmentally benign silylating agents is a continuous endeavor in synthetic chemistry. Trimethylsilyl (B98337) trichloroacetate (B1195264) has emerged as a noteworthy reagent in this context, primarily due to its capacity for salt-free silylation.
Traditional silylation methods often generate salt byproducts, which can complicate purification processes and contribute to waste streams. Trimethylsilyl trichloroacetate offers an elegant solution by reacting with a variety of functional groups to introduce the trimethylsilyl (TMS) protecting group without the formation of inorganic salts. colostate.edu This reaction proceeds with the liberation of trichloromethane and carbon dioxide, which are volatile and can be readily removed from the reaction mixture. colostate.edu
The reagent has been successfully employed for the silylation of a range of substrates, as detailed in the table below.
| Functional Group | Substrate Class | Product |
| Hydroxyl (-OH) | Phenols | Trimethylsilyl ethers |
| Thiol (-SH) | Thiols | Trimethylsilyl thioethers |
| Carboxyl (-COOH) | Carboxylic acids | Trimethylsilyl esters |
| Amide (-CONH2) | Amides | N-Trimethylsilyl amides |
| Acetylenic C-H | Acetylenes | Trimethylsilylacetylenes |
Table 1: Silylation of various functional groups using this compound.
A particularly interesting aspect of its reactivity is its interaction with carbonyl compounds. Unlike many other silylating agents that convert aldehydes and ketones into silyl (B83357) enol ethers, this compound reacts to form trimethylsilyl trichloromethyl carbinols. colostate.edu This distinct reactivity pattern opens avenues for the synthesis of specialized organohalogen compounds. A proposed mechanism for this transformation involves the nucleophilic attack of the carbonyl oxygen on the silicon atom, followed by the transfer of the trichloromethyl group to the carbonyl carbon.
Integration into Flow Chemistry and Automated Synthesis Platforms
The application of this compound within continuous flow chemistry and automated synthesis platforms is an area with considerable potential, though specific published research is currently limited. The principles of flow chemistry, such as precise control over reaction parameters and enhanced safety for highly reactive species, could be advantageous for reactions involving this reagent. researchgate.net The salt-free nature of its silylation reactions would be particularly beneficial in a flow setup, as it would prevent the clogging of microreactors with solid byproducts. researchgate.net
Automated synthesis platforms, which enable high-throughput screening and optimization of reaction conditions, could also leverage the unique reactivity of this compound. researchgate.net However, dedicated studies demonstrating the integration of this specific reagent into such systems are not yet prominent in the scientific literature.
Applications in Asymmetric Synthesis and Stereoselective Transformations
The use of this compound in asymmetric synthesis and stereoselective transformations remains a largely unexplored frontier. While chiral auxiliaries and catalysts are commonly employed to induce stereoselectivity in organic reactions, specific examples of their use in conjunction with this compound are not well-documented. sigmaaldrich.comwikipedia.org The development of chiral variants of the reagent itself, or its application in reactions guided by chiral catalysts, could represent a future research direction for achieving enantiomerically enriched silylated products or trichloromethyl carbinols. msu.edumdpi.com
Exploration in Materials Science and Polymer Chemistry
In the realm of materials science, the surface modification of polymers and other materials is crucial for tailoring their properties. nih.govnih.gov Silylation is a common technique for this purpose, altering surface energy, hydrophobicity, and biocompatibility. taylorandfrancis.com While various silanes are employed for surface modification, the specific use of this compound in this context is not extensively reported. elsevierpure.comgoogle.com Its potential for creating unique surface functionalities warrants further investigation.
In polymer chemistry, organosilicon compounds can act as initiators or monomers in polymerization reactions. researchgate.netdtic.mil While some silyl esters are known to initiate the ring-opening polymerization of cyclosiloxanes, there is a lack of specific studies detailing the role of this compound as a polymerization initiator. researchgate.netdtic.mil
Interdisciplinary Research at the Interface of Chemistry, Biology, and Physics
The interface of chemistry, biology, and physics presents exciting opportunities for the application of novel chemical compounds. For instance, the development of new surfactants and probes for studying biological membranes or physical phenomena at surfaces often relies on unique molecular architectures. While there is research on "trimethylsilyl hedgehogs" as a novel class of surfactants, this work does not specifically involve the trichloroacetate derivative. unimi.itrsc.org The potential for this compound to contribute to these interdisciplinary areas, for example, through the synthesis of novel molecular probes or materials with specific physical properties, is yet to be realized and documented in peer-reviewed literature.
Q & A
Basic Research Questions
Q. How can Trimethylsilyl Trichloroacetate (TMS-TCA) be synthesized for use as a dichlorocarbene precursor in organic reactions?
- Methodology : TMS-TCA is synthesized via phase-transfer catalysis (PTC). A typical protocol involves reacting trichloroacetic acid derivatives with trimethylsilyl reagents (e.g., trimethylsilyl chloride) in the presence of tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst and potassium fluoride (KF) as a base. The reaction is conducted in toluene at 80°C for 36 hours, enabling efficient silylation .
- Key Considerations : Monitor reaction progress using TLC or GC-MS. Purify the product via fractional distillation to isolate TMS-TCA from byproducts.
Q. What spectroscopic methods are effective for characterizing TMS-TCA and verifying its structural integrity?
- Methodology :
- FT-IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1750 cm⁻¹, Si-C vibrations at ~1250 cm⁻¹) .
- X-ray Diffraction (XRD) : Resolve crystal structure and confirm bond lengths/angles (e.g., monoclinic space group P21/c with unit cell parameters a = 14.947 Å, b = 6.432 Å, c = 19.609 Å) .
- Quantum Chemical Calculations : Validate experimental data using DFT (B3LYP/6-31G**) to compute vibrational frequencies and NBO charges .
Q. How is TMS-TCA utilized as a protective group in carbohydrate synthesis?
- Methodology : TMS-TCA acts as a transient protective group for hydroxyl moieties. For example, in glycosylation reactions, it stabilizes intermediates by forming trichloroacetate esters, which are later cleaved under mild basic conditions. This strategy minimizes side reactions and improves yield .
- Example : In nickel-catalyzed glycosylations, TMS-TCA derivatives facilitate stereoselective formation of glycosidic bonds by stabilizing oxocarbenium ion intermediates .
Advanced Research Questions
Q. How can kinetic studies elucidate the decomposition pathways of TMS-TCA derivatives under varying solvent conditions?
- Methodology :
- Conduct Eyring analysis to determine activation parameters (ΔH‡, ΔS‡) using rate constants measured at multiple temperatures. For example, decomposition of potassium trichloroacetate in acetic acid follows first-order kinetics with ΔH‡ = 28.5 kcal/mol and ΔS‡ = -15.2 cal/mol·K .
- Compare solvent effects (e.g., carboxylic acids vs. alcohols) to identify transition-state coordination (e.g., nucleophilic solvent interactions with the electrophilic carbonyl carbon) .
- Data Analysis : Use logarithmic plots of reaction progress (log(a – x) vs. t) to validate first-order behavior (Table I in ).
Q. What strategies are employed to resolve contradictory data in crystallographic studies of TMS-TCA co-crystals?
- Methodology :
- Perform high-resolution XRD to resolve hydrogen-bonding networks (e.g., N–H⋯O and C–H⋯Cl interactions in co-crystals with isonicotinamide) .
- Cross-validate experimental data with computational models (DFT or molecular dynamics) to reconcile discrepancies in bond lengths or packing arrangements .
- Case Study : For guanidinium trichloroacetate, FT-IR and XRD data were reconciled by assigning TED contributions to specific vibrational modes (Table 3 in ).
Q. How does nickel catalysis enhance the efficiency of glycosylation reactions using glycosyl trichloroacetate derivatives?
- Methodology :
- Nickel catalysts (e.g., Ni(COD)₂) activate glycosyl trichloroacetates via oxidative addition, forming Ni–C bonds that stabilize reactive intermediates. This enables stereocontrol and reduces side reactions .
- Monitor reaction progress using ¹H NMR to track glycosidic bond formation and quantify β:α selectivity.
- Advanced Insight : Mechanistic studies reveal that electron-deficient ligands on nickel improve turnover frequency by accelerating reductive elimination steps .
Analytical and Computational Approaches
Q. What role does controlled-potential coulometry play in quantifying TMS-TCA derivatives in complex mixtures?
- Methodology :
- Electrochemically reduce trichloroacetate at a controlled potential (e.g., -0.8 V vs. SCE) to separate it from dichloroacetate. Calculate n (electrons transferred) using Faraday’s law: Q = nFm/M, where Q is total charge, F is Faraday’s constant, m is mass, and M is molar mass .
Handling and Safety Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
